molecular formula C9H8BrNS B1609508 (R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate CAS No. 745784-01-4

(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate

Cat. No.: B1609508
CAS No.: 745784-01-4
M. Wt: 242.14 g/mol
InChI Key: YSTNXBHZXWCFQE-SSDOTTSWSA-N
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Description

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isothiocyanate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate typically involves the reaction of ®-(-)-1-(4-Bromophenyl)Ethanol with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired isothiocyanate compound.

Industrial Production Methods

Industrial production of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.

    Oxidation and Reduction: The bromophenyl group can undergo oxidation to form bromophenyl ketones or reduction to form bromophenyl alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile at room temperature.

    Cycloaddition Reactions: Reactions are often conducted in the presence of catalysts such as Lewis acids or transition metal complexes under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

    4-Bromophenyl Isothiocyanate: Lacks the chiral ethyl group, resulting in different chemical and biological properties.

    Phenyl Isothiocyanate: A simpler analog without the bromine substituent, used in similar applications but with different reactivity profiles.

Uniqueness

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is unique due to its chiral nature and the presence of both bromophenyl and isothiocyanate functional groups. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-[(1R)-1-isothiocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNXBHZXWCFQE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426979
Record name AG-G-96609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-01-4
Record name 1-Bromo-4-[(1R)-1-isothiocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-96609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate

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